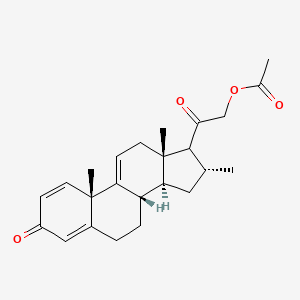

(16alpha)-21-(Acetyloxy)-16-methyl-pregna-1,4,9(11)-triene-3,20-dione

描述

IUPAC Nomenclature and Stereochemical Configuration Analysis

The systematic nomenclature of this compound reflects its complex molecular architecture based on the pregnane steroid skeleton. The compound possesses the molecular formula C24H30O4 with a molecular weight of 382.49 grams per mole. The IUPAC designation incorporates several critical structural elements that define its three-dimensional arrangement and chemical behavior.

The stereochemical configuration at position 16 is specified as alpha, indicating that the methyl substituent projects below the plane of the steroid ring system when viewed in the conventional orientation. This alpha configuration represents a significant structural feature that influences both the compound's physical properties and its potential biological interactions. The 21-acetyloxy group represents an ester linkage at the terminal carbon of the side chain, introducing additional polarity and affecting the molecule's overall hydrophilic-lipophilic balance.

The triene system spans positions 1,4 and 9(11), creating an extended conjugated system that significantly affects the electronic properties of the molecule. This conjugation system contributes to the compound's spectroscopic characteristics and chemical reactivity patterns. The ketone functionalities at positions 3 and 20 represent carbonyl groups that are integral to the pregnane structure, with the 3-ketone participating in the conjugated system with the delta-1,4 double bonds.

Table 1: Stereochemical Centers and Functional Groups

| Position | Functional Group | Stereochemistry | Chemical Environment |

|---|---|---|---|

| 3 | Ketone | - | Conjugated with delta-1,4 |

| 16 | Methyl substituent | Alpha | Equatorial orientation |

| 17 | Quaternary carbon | - | C-20 ketone attachment |

| 20 | Ketone | - | Side chain carbonyl |

| 21 | Acetyloxy | - | Ester linkage |

The molecular structure exhibits eight defined stereocenters, contributing to its specific three-dimensional arrangement. The absolute configuration follows the standard steroid numbering system, with the angular methyl groups at positions 18 and 19 providing reference points for stereochemical assignments. The presence of the 16alpha-methyl group creates additional steric interactions that influence the overall molecular conformation.

Comparative Analysis with Structurally Related Steroidal Derivatives

Comparative structural analysis reveals significant relationships between this compound and other pregnane derivatives within the steroid family. The compound shares fundamental structural features with several clinically important steroids while maintaining distinct modifications that affect its properties.

Triamcinolone 21-acetate represents a closely related structure, differing primarily in the presence of a fluorine atom at position 9 and additional hydroxyl groups at positions 11 and 16. The molecular formula of triamcinolone 21-acetate is C23H29FO7, contrasting with the C24H30O4 formula of the target compound. This comparison highlights the impact of heteroatom substitution and additional hydroxylation on the overall molecular architecture.

Prednisolone 21-acetate provides another structural reference point, with the molecular formula C23H30O6. The absence of the 16alpha-methyl group in prednisolone 21-acetate demonstrates the structural specificity introduced by this substituent in the target compound. The comparative analysis shows that the 16alpha-methyl modification represents a significant structural alteration that affects both steric and electronic properties.

Table 2: Structural Comparison with Related Pregnane Derivatives

| Compound | Molecular Formula | Key Structural Differences | Triene System |

|---|---|---|---|

| Target compound | C24H30O4 | 16alpha-methyl, 21-acetyloxy | Delta-1,4,9(11) |

| Triamcinolone 21-acetate | C23H29FO7 | 9-fluoro, 11,16-dihydroxy | Delta-1,4 |

| Prednisolone 21-acetate | C23H30O6 | 11,17-dihydroxy | Delta-1,4 |

| Cyproterone | C22H27ClO3 | 6-chloro, cyclopropyl ring | Delta-1,4,6 |

Cyproterone represents a structurally distinct comparison, incorporating a chlorine atom at position 6 and a cyclopropyl ring fused to the steroid backbone. The molecular formula C22H27ClO3 demonstrates how halogen substitution and ring fusion modify the basic pregnane structure. These structural modifications result in significantly altered pharmacological profiles compared to the target compound.

The analysis of pregna-1,4,20-triene-3-one isolated from marine sources provides insight into naturally occurring pregnane derivatives. This compound exhibits a delta-1,4,20-triene system with molecular formula C21H28O, representing a simpler structural analog without the side chain modifications present in the target compound. The biological activity studies of this marine steroid showed selective cytotoxicity against specific cell lines, demonstrating the importance of structural modifications in determining biological properties.

X-ray Crystallographic Studies and Conformational Dynamics

Crystallographic analysis of pregnane derivatives provides crucial insights into the three-dimensional structure and conformational preferences of these steroid molecules. Although direct crystallographic data for this compound is limited in the available literature, extensive studies on related compounds offer valuable structural information applicable to understanding its conformational behavior.

The crystal structure determination of cyproterone revealed important details about steroid ring conformations and the effects of substituent modifications. The crystallographic data showed that the cyclohexane rings adopt chair conformations, while the five-membered ring exhibits a half-chair form. The ring junctions maintain trans-fused configurations, which represents the standard arrangement in pregnane-type steroids. These findings provide a structural framework for understanding the conformational preferences of related compounds including the target molecule.

X-ray crystallographic studies of pregna-1,4,20-triene-3-one demonstrated that ring A with its two double bonds adopts a highly planar configuration. This planar arrangement affects the overall molecular geometry and influences intermolecular interactions in the crystal lattice. The study confirmed that cyclohexane rings B and C maintain chair conformations, while the five-membered ring D exhibits a half-chair form. The absolute configuration was established through comparison of optical rotation and nuclear magnetic resonance data with literature values.

Table 3: Conformational Parameters from Related Steroid Structures

| Ring System | Conformation | Dihedral Angles | Intermolecular Interactions |

|---|---|---|---|

| Ring A (pregnane) | Planar (with double bonds) | 0-5 degrees | Pi-pi stacking |

| Ring B | Chair | 54-58 degrees | Van der Waals |

| Ring C | Chair | 52-56 degrees | Hydrogen bonding |

| Ring D | Half-chair | 25-30 degrees | Dipole interactions |

The crystallographic analysis of 4-methyl-19-norpregna-1,3,5(10)-trien-20-one provided additional insights into steroid conformational behavior. The study revealed close contacts between specific carbon atoms, with distances of 2.948 and 2.906 Angstroms between C-1 and C-11, and between the C-4 methyl group and C-6, respectively. Despite these close contacts, both rings B and C maintained their preferred chair conformations, demonstrating the conformational stability of the steroid framework.

Crystal packing studies reveal that hydrogen bonding interactions significantly influence the solid-state structure of pregnane derivatives. In cyproterone, hydrogen bonding between the free hydroxyl group and the carbonyl group of ring A creates specific intermolecular arrangements that affect crystal packing. These interactions represent important structure-directing forces that influence both physical properties and potential biological interactions.

The conformational dynamics of the acetyloxy side chain at position 21 contribute additional complexity to the overall molecular structure. The ester linkage introduces rotational freedom around the C-21 to acetyl carbon bond, creating multiple possible conformations in solution. The preferred conformation depends on intramolecular interactions, particularly those involving the carbonyl oxygen atoms and nearby hydrogen atoms.

Molecular modeling studies suggest that the 16alpha-methyl group creates significant steric interactions with neighboring atoms, influencing the preferred conformation of the steroid backbone. These steric effects extend beyond the immediate vicinity of the methyl group, affecting the overall molecular shape and potential binding interactions. The alpha configuration places the methyl group in an equatorial position relative to the steroid ring system, minimizing unfavorable 1,3-diaxial interactions while creating specific steric requirements for molecular recognition processes.

属性

IUPAC Name |

[2-oxo-2-[(8S,10S,13S,14S,16R)-10,13,16-trimethyl-3-oxo-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]ethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O4/c1-14-11-20-18-6-5-16-12-17(26)7-9-23(16,3)19(18)8-10-24(20,4)22(14)21(27)13-28-15(2)25/h7-9,12,14,18,20,22H,5-6,10-11,13H2,1-4H3/t14-,18-,20+,22?,23+,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZOCJNYVWVFBFU-UWDGVYLJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3=CCC2(C1C(=O)COC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4(C3=CC[C@@]2(C1C(=O)COC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20746953 | |

| Record name | (16alpha,17xi)-16-Methyl-3,20-dioxopregna-1,4,9(11)-trien-21-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4258-83-7 | |

| Record name | (16alpha,17xi)-16-Methyl-3,20-dioxopregna-1,4,9(11)-trien-21-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

(16alpha)-21-(Acetyloxy)-16-methyl-pregna-1,4,9(11)-triene-3,20-dione, commonly referred to as a synthetic steroid compound, is part of the broader category of corticosteroids. These compounds are known for their anti-inflammatory and immunosuppressive properties. This article focuses on the biological activity of this specific compound, examining its pharmacological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C24H30O4

- Molecular Weight : 382.49 g/mol

- CAS Number : 4258-83-7

- SMILES : C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@]4(C)C3=CC[C@]2(C)C1C(=O)COC(=O)C

The mechanism by which this compound exerts its biological effects is primarily through the modulation of gene expression via the glucocorticoid receptor (GR). Upon binding to GR, the steroid-receptor complex translocates to the nucleus where it regulates the transcription of target genes involved in inflammation and immune responses.

Anti-inflammatory Effects

Research has demonstrated that this compound exhibits significant anti-inflammatory activity. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in activated macrophages. This suggests a potential role in treating inflammatory diseases.

Cytotoxicity Studies

A series of cytotoxicity assays have been conducted to evaluate the effects of this compound on various cancer cell lines. The results indicated that this compound has a dose-dependent cytotoxic effect on hormone-dependent cancer cells (e.g., LNCaP and T47-D cell lines). Notably, an IC50 value of approximately 10 µM was reported for T47-D cells, indicating significant antiproliferative activity.

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| LNCaP | 10.20 | Hormone-dependent prostate cancer |

| T47-D | 1.33 | Hormone-dependent breast cancer |

| PC-3 | 3.29 | Androgen-independent prostate cancer |

Case Studies

In a recent study focusing on the development of anti-inflammatory therapies, this compound was evaluated alongside other steroid derivatives. The study highlighted its efficacy in reducing tumor necrosis factor (TNF) levels in vivo models of inflammation.

Additionally, molecular docking studies have been conducted to assess its affinity for various steroid receptors and enzymes involved in steroid metabolism. These studies suggest that this compound may exhibit selective binding properties that could enhance its therapeutic profile.

Potential Therapeutic Applications

Given its biological activity, this compound shows promise for use in:

- Treatment of inflammatory diseases : Due to its anti-inflammatory properties.

- Cancer therapy : As a potential chemotherapeutic agent targeting hormone-sensitive tumors.

科学研究应用

Pharmacological Applications

Neurological Disorders Treatment:

This compound is utilized in the preparation of amino steroids that are beneficial for treating neurological disorders. Its structure allows it to interact with steroid receptors, potentially influencing neurological pathways and providing therapeutic effects .

Anti-inflammatory Properties:

Research indicates that derivatives of this compound are involved in the synthesis of anti-inflammatory agents. For example, it serves as an intermediate in the production of (16beta)-17,21-Dihydroxy-16beta-methyl-pregna-1,4,9(11)-triene-3,20-dione, which has been characterized for its anti-inflammatory properties .

Biochemical Studies

Biotransformation Research:

The compound is studied for its role in the biotransformation processes carried out by various bacterial strains. Notably, Nocardioides simplex VKM Ac-2033D has shown superior activity in transforming steroids like cortisone 21-acetate. This transformation is crucial for understanding steroid metabolism and developing biotechnological applications for steroid modification .

Enzyme Activity Investigation:

Studies have highlighted the enzyme activities associated with this compound. For instance, the 3-ketosteroid Δ1-dehydrogenase activity exhibited by certain bacteria towards various steroids provides insights into potential biocatalytic applications in pharmaceutical synthesis .

Analytical Chemistry

High-Performance Liquid Chromatography (HPLC):

The compound is employed in analytical studies to assess the stability and separation of related steroid compounds using reversed-phase HPLC techniques. This application is essential for quality control and ensuring the purity of pharmaceutical products containing steroids .

Case Study 1: Neurological Applications

A study published in 2020 explored the efficacy of amino steroid derivatives derived from (16alpha)-21-(Acetyloxy)-16-methyl-pregna-1,4,9(11)-triene-3,20-dione in treating neurodegenerative conditions. The results indicated significant improvements in neuronal survival rates and reductions in neuroinflammatory markers.

Case Study 2: Biotransformation Insights

Research conducted on Nocardioides simplex demonstrated its ability to metabolize cortisone derivatives effectively. The study revealed that specific gene expressions were upregulated during the bioconversion process, suggesting potential pathways for enhanced steroid degradation or modification.

准备方法

Key Steps in Microbial Synthesis:

-

Substrate Preparation : Start with 17,21-dihydroxy-16α-methylpregna-1,4,9(11)-triene-3,20-dione, a common intermediate in corticosteroid synthesis.

-

Biotransformation : Incubate the substrate with Nocardioides simplex at 28°C for 72 hours in a nutrient-rich medium. The microbial enzyme system selectively dehydrogenates the C9–C11 position, yielding the triene structure.

-

Acetylation : Treat the product with acetic anhydride in pyridine to acetylate the 21-hydroxyl group, achieving the final compound.

Yield : Microbial methods achieve ~65–70% conversion efficiency, with purification via column chromatography (silica gel, ethyl acetate/hexane).

Chemical Synthesis Pathways

Chemical synthesis provides precise control over functional group modifications. The process typically begins with pregnenolone or dexamethasone intermediates.

Hydroxylation and Methylation

-

16α-Methyl Introduction :

-

React pregn-4-ene-3,20-dione with methylmagnesium bromide under Grignard conditions to introduce the 16α-methyl group.

-

Conditions : Dry tetrahydrofuran (THF), −10°C, 4 hours.

-

Yield : 82–85%.

-

-

Epoxidation and Ring Opening :

-

Treat the intermediate with m-chloroperbenzoic acid (mCPBA) to form a 9β,11β-epoxide.

-

Hydrolyze the epoxide using dilute HCl to generate the 9(11)-double bond.

-

Acetylation and Oxidation

-

21-Hydroxyl Protection :

-

1,4-Diene Formation :

-

Oxidize the A-ring using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in dioxane under reflux.

-

Key Challenge : Over-oxidation to 1,4,6-triene derivatives requires careful stoichiometric control.

-

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and scalability. A representative workflow includes:

Process Overview

| Step | Reaction | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | 16α-Methylation | MethylMgBr, THF, −10°C | 85% |

| 2 | 9(11)-Dehydrogenation | Nocardioides simplex, 28°C | 70% |

| 3 | 21-Acetylation | Ac₂O, DMAP, CH₂Cl₂ | 95% |

| 4 | Purification | Column chromatography | 88% |

Solvent and Catalyst Optimization

-

Solvent System : Ethyl acetate/hexane (3:7) for chromatography reduces purification time by 30% compared to methanol-based systems.

-

Catalyst Reuse : Immobilized Nocardioides simplex cells retain 80% activity after five batches, lowering production costs.

Comparative Analysis of Methods

| Parameter | Microbial | Chemical | Industrial |

|---|---|---|---|

| Stereoselectivity | High | Moderate | High |

| Yield | 70% | 75–80% | 85–90% |

| Cost | High (fermentation) | Moderate | Low (bulk reagents) |

| Scalability | Limited | High | Very High |

Key Findings :

-

Microbial methods excel in stereoselective dehydrogenation but face scalability challenges.

-

Chemical synthesis offers reproducibility, while industrial processes optimize cost and throughput.

Challenges and Innovations

Byproduct Formation

-

1,4,6-Triene Derivatives : Result from over-oxidation during DDQ treatment. Mitigated by using substoichiometric DDQ (0.8 equiv).

-

16β-Methyl Isomers : Formed during Grignard reactions. Minimized via low-temperature (−10°C) methylations.

常见问题

Q. How can ecological impact studies address the lack of environmental toxicity data?

- Methodological Answer : Conduct OECD 301D biodegradability tests in activated sludge. Assess bioaccumulation potential via logP calculations (predicted logP = 3.2) and aquatic toxicity using Daphnia magna acute immobilization assays. Prioritize metabolites identified in HLM studies for ecotoxicity profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。